molecular formula C12H9ClO3S B154536 4-phenoxybenzenesulfonyl Chloride CAS No. 1623-92-3

4-phenoxybenzenesulfonyl Chloride

Cat. No.: B154536
CAS No.: 1623-92-3
M. Wt: 268.72 g/mol
InChI Key: QIZPONOMFWAPRR-UHFFFAOYSA-N
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Description

4-Phenoxybenzenesulfonyl Chloride is an organic compound with the molecular formula C12H9ClO3S. It is a white crystalline solid that is sensitive to moisture. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of various polymers and pharmaceuticals .

Mechanism of Action

Mode of Action

4-Phenoxybenzenesulfonyl chloride, like other sulfonyl chlorides, is an electrophilic compound that reacts with nucleophiles. The chlorine atom attached to the sulfonyl group (SO2Cl) is highly polarized, making it susceptible to attack by nucleophiles. This leads to the substitution of the chlorine atom and the formation of a new bond .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the environment, as well as the presence of other reactive species. Moreover, it is sensitive to moisture, which can lead to hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxybenzenesulfonyl Chloride can be synthesized through the reaction of phenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxybenzenesulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, toluene

    Catalysts: Pyridine, triethylamine

Major Products:

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    4-Phenoxybenzenesulfonic Acid: Formed by hydrolysis

Comparison with Similar Compounds

  • 4-Methoxybenzenesulfonyl Chloride
  • 4-Fluorobenzenesulfonyl Chloride
  • 4-Bromobenzenesulfonyl Chloride

Comparison: 4-Phenoxybenzenesulfonyl Chloride is unique due to its phenoxy group, which imparts distinct chemical properties compared to other sulfonyl chlorides. This uniqueness makes it particularly useful in the synthesis of specific polymers and pharmaceuticals.

Properties

IUPAC Name

4-phenoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZPONOMFWAPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383382
Record name 4-phenoxybenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1623-92-3
Record name 4-phenoxybenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The sulphonic acid (2a) was dissolved in an excess of thionyl chloride (30 mL), a catalytic amount of DMF (cat) was added, and the resulting mixture was stirred for 6 h at reflux. The solvent was evaporated and the residue dissolved in Et20 (40 mL). The ether solution was washed with 5% aqueous NaOH (3×40 mL) and water (6×40 mL), dried over anhydrous MgSO4, filtered, and concentrated in vacuo. After drying in high vacuum overnight, the pure product was obtained as a white solid. Yield 63%: 2.09 g, 7.44 mmol, (light yellow syrup). 1H-NMR (CDCl3): δ 7.44 (d, 3J=9.1 Hz, 2H, ArH), 7.38 (d, 3J=9.1 Hz, 2H, ArH), 7.19 (t, 1H, ArH), 7.12 (d, 3J=9.1 Hz, 2H, ArH), 6.98 (d, 3J=9.1 Hz, 2H, ArH)
Quantity
0 (± 1) mol
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reactant
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30 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of chlorosulfonic acid (4.3 mL, 64.6 mmol) in dichloromethane (20 mL) is added dropwise to a solution of diphenyl ether (10 g, 58.8 mmol) in dichloromethane (20 mL) at 0° C. under nitrogen atmosphere. The reaction mixture is slowly warmed up to RT and stirred for 2 h. To the mixture are added oxalyl chloride (6.5 ml, 76.4 mmol) and then DMF (1.5 mL) at RT. After being heated at 40° C. for 1 h, the reaction mixture is stirred at RT for 15 h. The mixture is poured to ice-water and extracted with ether. The organic layer is dried over MgSO4 and evaporated in vacuo to give the title compound quantitatively: NMR (CDCl3) 7.10 (t, 4H, J=8.6 Hz), 7.22-7.30 (m, 1 H), 7.46 (t, 2H, J=8.6 Hz), 7.98 (d, 2H, J=9.1 Hz).
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
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Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
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reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

In a similar manner to the procedures described in Example 1(2)-a and b, reactions were carried out using (±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine benzyl ester, instead of (±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine allyl ester, and using 4-(pyridin-4-yl)oxybenzensulfonyl chloride, instead of 4-phenoxybenzenesulfonyl chloride, to afford the desired compound (yield 13%) as a white amorphous solid.
Name
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine allyl ester
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reactant
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Synthesis routes and methods IV

Procedure details

In a similar manner to the procedures described in Example 1(2)-a and b, reactions were carried out using (±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine benzyl ester, the product of Example 19(1), instead of (±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine allyl ester, and using 4-methoxybenzenesulfonyl chloride, instead of 4-phenoxybenzenesulfonyl chloride, to afford the desired compound (yield 61%) as a white powder.
Name
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine allyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
61%

Synthesis routes and methods V

Procedure details

In a similar manner to the procedures described in Example 1(2)-a and b, reactions were carried out using (±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine benzyl ester, the product of Example 19(1), instead of (±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine allyl ester, and using 4-trifluoromethoxybenzenesulfonyl chloride, instead of 4-phenoxybenzenesulfonyl chloride, to afford the desired compound (yield 52%) as a yellow powder.
Name
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine allyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
52%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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